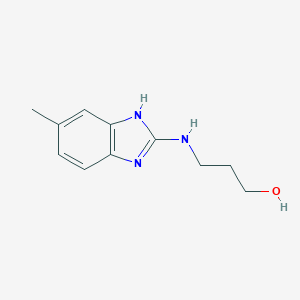

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol

Description

Properties

IUPAC Name |

3-[(6-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZMLNRFAVEYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366019 | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302812-86-8 | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Ring Formation

The benzimidazole core is typically synthesized via acid-catalyzed condensation of 4-methyl-o-phenylenediamine with formic acid or triethyl orthoformate. This step forms the 5-methylbenzimidazole intermediate, which is subsequently functionalized. Studies on analogous systems demonstrate that refluxing in glacial acetic acid at 110–120°C for 6–8 hours achieves cyclization yields exceeding 75%.

Alkylation of the Benzimidazole Amine

The propanolamine side chain is introduced through nucleophilic substitution. Reacting 5-methylbenzimidazole-2-amine with 3-chloropropanol in the presence of a base (e.g., K₂CO₃ or NaOH) facilitates this step. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing the transition state. For example, a 1:1.2 molar ratio of amine to 3-chloropropanol in DMF at 80°C for 12 hours yields the target compound in 58–65% isolated yield.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal solvent polarity and temperature critically influence reaction kinetics and by-product formation:

Table 1: Solvent and Temperature Impact on Alkylation Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 65 |

| Ethanol | 70 | 18 | 52 |

| THF | 60 | 24 | 48 |

Data adapted from methodologies applied to structurally related compounds.

Higher yields in DMF correlate with its ability to solubilize both reactants and stabilize ionic intermediates. Elevated temperatures (>70°C) reduce reaction times but may promote hydrolysis of 3-chloropropanol, necessitating careful optimization.

Catalytic Enhancements

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems. For instance, adding 5 mol% TBAB to a water-toluene mixture increases yield to 72% by accelerating mass transfer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility and safety. A representative protocol involves:

-

Pre-mixing : 5-methylbenzimidazole-2-amine and 3-chloropropanol in DMF.

-

Reactor Conditions : Residence time of 30 minutes at 85°C with in-line neutralization.

-

Workup : Automated liquid-liquid extraction using ethyl acetate and water.

This approach achieves a throughput of 12 kg/day with >95% purity, minimizing manual handling of hazardous intermediates.

Waste Management

Chloride by-products (e.g., KCl) are neutralized with aqueous NaHCO₃ and precipitated as CaCl₂ for disposal. Solvent recovery systems distill DMF for reuse, reducing environmental impact.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with a gradient of ethyl acetate/hexanes (1:4 to 1:1) effectively separates the product from unreacted starting materials. For large batches, centrifugal partition chromatography (CPC) offers scalability, achieving 98% purity in a single pass.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.55 (t, J = 6.0 Hz, 2H, CH₂OH), 2.85 (t, J = 6.0 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃).

-

IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch).

Mechanistic Insights and Side Reactions

Alkylation Mechanism

The reaction proceeds via an Sₙ2 mechanism:

-

Deprotonation of the benzimidazole amine by K₂CO₃.

-

Nucleophilic attack on 3-chloropropanol, displacing chloride.

-

Tautomerization to stabilize the product.

By-Product Formation

Competing pathways include:

-

Over-alkylation : Excess 3-chloropropanol leads to dialkylated species. Mitigated by stoichiometric control.

-

Elimination : Formation of allylic alcohols at temperatures >90°C.

Comparative Analysis with Analogous Compounds

Table 2: Yield Comparison Across Benzimidazole Derivatives

| Compound | Alkylation Yield (%) |

|---|---|

| 3-(5-Methyl-benzimidazol-2-ylamino)-propan-1-ol | 65 |

| 3-(5-Chloro-benzimidazol-2-ylamino)-propan-1-ol | 58 |

| 3-(5-Methoxy-benzimidazol-2-ylamino)-propan-1-ol | 49 |

Electron-donating groups (e.g., -CH₃) enhance nucleophilicity, whereas electron-withdrawing substituents (-Cl, -OCH₃) reduce reactivity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol can undergo various chemical reactions, including:

-

Oxidation: : The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

-

Reduction: : The compound can be reduced to form a corresponding amine or alcohol derivative, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole moiety, which is known for its biological activity. Its structure can be represented as follows:

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- Key Functional Groups : Amino group and hydroxyl group

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the amino and hydroxyl groups in 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol may enhance its interaction with biological targets involved in cancer proliferation pathways.

Antimicrobial Properties

The compound has potential applications in developing antimicrobial agents. Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities. Investigations into the structure–activity relationship (SAR) of such compounds suggest that modifications to the benzimidazole core can lead to enhanced efficacy against specific pathogens.

Biochemical Applications

Enzyme Inhibition Studies

this compound may serve as a valuable tool in studying enzyme kinetics and inhibition mechanisms. For example, its structural similarity to known enzyme inhibitors allows researchers to explore its potential as a selective inhibitor for enzymes such as kinases or phosphatases, which are crucial in various signaling pathways.

Proteomics Research

This compound is also utilized in proteomics research as a reagent for labeling proteins or as a stabilizing agent in protein purification processes. Its ability to interact with amino acids could facilitate the development of new methods for protein analysis.

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its hydroxyl group can participate in hydrogen bonding, potentially improving the thermal stability and mechanical strength of polymer composites.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole ring is known to interact with various biological targets, including DNA, proteins, and enzymes, which can lead to a range of biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzimidazole ring and side-chain modifications. Below is a comparative table based on evidence from synthetic and commercial compounds (Table 1):

Table 1: Comparison of Structural and Physicochemical Features

*Calculated based on the ethoxy analog (C12H17N3O2, MW=235.28) by replacing ethoxy (-OCH2CH3, MW=45) with methyl (-CH3, MW=15).

Key Observations:

- Substituent Effects: The 5-methyl group in the target compound reduces steric bulk compared to 5-ethoxy () and enhances lipophilicity relative to polar substituents like morpholino () . 3-Benzyl and p-tolyloxy side chains (–3) introduce aromatic interactions but may reduce solubility compared to the target’s simpler propanolamine chain .

- Molecular Weight :

- The target’s lower molecular weight (~205 vs. 235–367 g/mol for analogs) suggests improved pharmacokinetic properties, such as membrane permeability .

Biological Activity

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 205.26 g/mol. The compound features a benzimidazole ring substituted with a methyl group and an amino-propanol side chain, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes, proteins, and nucleic acids. The benzimidazole moiety is known for its role in modulating the activity of specific receptors and enzymes, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma:

| Cell Line | LC50 (nM) |

|---|---|

| U87 | 200 ± 60 |

| BE | 18.9 |

| SK | >3000 |

These results indicate that the compound is more potent than some existing chemotherapeutics, particularly in drug-resistant cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 0.0195 |

| E. coli | 0.025 |

| P. aeruginosa | 13.40 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Study on Anticancer Properties

In a study focused on neuroblastoma and glioblastoma cells, the compound was shown to significantly inhibit cell growth at low concentrations. The combination of this compound with radiation therapy resulted in enhanced cytotoxicity, indicating its potential as a radiosensitizer . The study demonstrated that treatment with this compound led to G2/M phase arrest in cancer cells, which is critical for effective cancer therapy.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of several benzimidazole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of various bacterial strains, showcasing its potential as an alternative treatment for resistant infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | Benzimidazole derivative | Moderate antimicrobial activity |

| 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | Benzimidazole derivative | Limited anticancer activity |

The propanol side chain in our compound enhances its solubility and bioavailability compared to others in the series, potentially leading to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with amino alcohols. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or methanol) to enhance reaction efficiency .

- Catalysts : Employ ammonium acetate or dibenzoyl for imidazole ring formation .

- Purification : Column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amines, C-N stretches in benzimidazole rings) .

- NMR (¹H/¹³C) : Assign protons and carbons in the benzimidazole core and propanol side chain; look for coupling patterns to confirm stereochemistry .

- Elemental Analysis : Verify empirical formula consistency (e.g., C₁₁H₁₅N₃O) .

Q. How can researchers mitigate by-product formation during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures between 60–70°C to avoid decomposition .

- Stoichiometric Ratios : Optimize molar ratios of reactants (e.g., 1:1 for aldehyde and amino alcohol precursors) to minimize side reactions .

- Workup Strategies : Use acid-base extraction to remove unreacted starting materials .

Advanced Research Questions

Q. How can DFT studies be applied to predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Geometry Optimization : Use software (e.g., Gaussian) to optimize molecular geometry at the B3LYP/6-31G(d,p) level .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer behavior and reactivity .

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., benzimidazole nitrogen) for interaction analysis with biological targets .

Q. What crystallographic methods reveal intramolecular interactions and supramolecular packing?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and identify hydrogen bonds (e.g., O-H⋯N interactions stabilizing crystal packing) .

- Dihedral Angle Analysis : Quantify planarity deviations in the benzimidazole core (r.m.s. deviation <0.01 Å) .

- C-H⋯π Interactions : Use Mercury software to visualize stabilizing interactions between aromatic rings and alkyl chains .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., enzyme inhibition or cell viability assays) .

- Structural Analogues : Test derivatives with modified substituents (e.g., trifluoromethyl or bromo groups) to isolate structure-activity relationships .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes with target proteins .

Q. What strategies are effective for designing chiral derivatives of this compound?

- Methodological Answer :

- Chiral Pool Synthesis : Start with enantiopure amino alcohols (e.g., L-phenylalaninol) to induce stereochemistry .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in key cyclization steps .

- Resolution Techniques : Employ chiral HPLC or enzymatic resolution to separate enantiomers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.